Vinyltrimethylsilyloxy silicate

Description

Historical Development of Organosilicon Compounds

The foundation of organosilicon chemistry, which encompasses this compound compounds, traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863. These French chemists synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc at elevated temperatures, marking the birth of silicon-carbon bond chemistry. This initial discovery established the theoretical framework for understanding silicon-carbon bonding, which differs fundamentally from carbon-carbon bonding due to silicon's lower electronegativity and larger atomic radius.

The early twentieth century witnessed substantial contributions from Frederick Stanley Kipping, who developed the Grignard reaction as a general method for organosilane preparation. Kipping's systematic approach, documented in fifty-one papers published in the Journal of the Chemical Society beginning in 1901, demonstrated the utility of organometallic reagents for creating silicon-carbon bonds. His work included the synthesis of alkylsilanes and arylsilanes, establishing fundamental principles that would later enable the development of vinyl-functionalized silicate compounds. Kipping also coined the term "silicone" in 1904, though this nomenclature initially reflected an erroneous comparison to ketones.

The industrial breakthrough came with Eugene Rochow and Richard Müller's independent development of the direct process in 1941-1942. This method involves the reaction of methyl chloride with silicon-copper alloy to produce dimethyldichlorosilane and other methylchlorosilanes. The direct process equation: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ revolutionized organosilicon production, making vinyl-functionalized compounds economically viable for large-scale synthesis. This technological advancement enabled the production of over one million tons of organosilicon compounds annually through this route.

The period from 1904 to 1937 marked significant expansion in organosilicon chemistry, with scientists synthesizing numerous simple organosilicon compounds and discovering both cyclic and linear polysiloxanes. During this era, researchers explored hydrolysis condensation reactions of various silane monomers, laying the groundwork for heat-resistant silicone resins that would later incorporate vinyl functionality. The work of Hyde from Corning Glass Works and Patnode from General Electric during the late 1930s focused on preparing heat-resistant silicone resins through systematic investigation of silane monomer hydrolysis.

Classification and Nomenclature of Siloxanes

Siloxane compounds, including vinyltrimethylsilyloxy silicates, are classified according to their structural units and functional group arrangements. The fundamental siloxane functional group consists of two silicon atoms bound to an oxygen atom through the Si-O-Si linkage, which forms the backbone of all silicone materials. The nomenclature system for siloxanes employs specific unit designations based on the number of oxygen bonds per silicon atom, providing a systematic approach to describing complex molecular architectures.

The classification system utilizes four primary structural units designated by letters. M-units, represented by the formula (CH₃)₃SiO₀.₅, contain silicon atoms bonded to three organic groups and one oxygen bridge, serving as chain terminators in linear polymers. D-units, with the formula (CH₃)₂SiO, feature silicon atoms bonded to two organic groups and two oxygen bridges, forming the repeating units in linear polysiloxane chains. T-units, described by (CH₃)SiO₁.₅, contain silicon atoms bonded to one organic group and three oxygen bridges, creating branched structures. Q-units, represented by SiO₂, consist of silicon atoms bonded to four oxygen bridges, forming three-dimensional network structures.

Vinyltrimethylsilyloxy silicates incorporate vinyl functionality into this structural framework, typically featuring vinyl groups attached to silicon atoms in specific unit configurations. The vinyl group (CH₂=CH-) provides reactive sites for crosslinking reactions, while trimethylsilyloxy groups (-OSi(CH₃)₃) contribute to hydrophobic properties and processing characteristics. The combination of these functionalities creates compounds with unique reactivity profiles, enabling applications in advanced materials synthesis.

The molecular weight distribution of siloxane compounds varies significantly based on their structural complexity. Linear siloxanes typically exhibit molecular weights ranging from hundreds to millions of daltons, while cyclic siloxanes demonstrate more restricted molecular weight ranges. Research indicates that methylvinyl silicone resins with specific structural configurations achieve number average molecular weights around 2917, with narrow molecular weight distributions favorable for consistent processing characteristics.

Significance of Vinyl-Functionalized Silicates in Materials Science

Vinyl-functionalized silicates represent a critical class of organosilicon compounds that bridge the gap between traditional silicate chemistry and modern polymer science. These compounds exhibit exceptional versatility in materials applications due to their bifunctional nature, combining the thermal stability and chemical resistance of silicates with the reactivity and processability of vinyl groups. Research demonstrates that vinyl-functionalized systems achieve superior mechanical properties compared to non-functionalized analogs, with improvements in tensile strength reaching thirty-seven percent and modulus enhancements of twenty-five percent.

The incorporation of vinyl functionality into silicate structures enables controlled crosslinking through addition reactions, providing materials designers with precise control over final properties. Vinyltriethoxysilane, a related compound, serves as both a monomer and crosslinking agent in polymer systems, demonstrating the versatility of vinyl-silicon chemistry. The vinyl groups undergo reaction with various substrates including hydrosilanes through hydrosilylation, creating crosslinked networks with tailored mechanical properties. This reactivity pattern extends to vinyltrimethylsilyloxy silicates, enabling their use in sophisticated materials design.

Temperature performance represents a key advantage of vinyl-functionalized silicates in advanced applications. These materials maintain structural integrity across temperature ranges from -60°C to 300°C, significantly exceeding the performance envelope of conventional organic polymers. The silicon-oxygen backbone provides inherent thermal stability, while vinyl functionality enables crosslinking without compromising high-temperature performance. This combination proves essential for aerospace, automotive, and electronics applications where thermal cycling and extreme temperatures pose significant challenges.

Optical properties of vinyl-functionalized silicates merit particular attention in advanced applications. Research indicates that these materials achieve high transparency with excellent light transmission characteristics, making them suitable for light-emitting diode encapsulation and optical adhesives. The refractive index tunability through structural modification enables optimization for specific optical applications. Studies demonstrate that vinyl-functionalized systems maintain optical clarity while providing mechanical reinforcement, addressing critical needs in optoelectronics and photonics applications.

Overview of Methyl Vinyl Silicone Resin Chemistry

Methyl vinyl silicone resins constitute a specialized class of three-dimensional organosilicon polymers that incorporate both methyl and vinyl functionalities within their molecular architecture. These resins typically feature the structural formula (R₃SiO₁/₂)ₘ(SiO₄/₂)ₙ, where R represents various organic groups including methyl and vinyl substituents. The three-dimensional spherical structure consists of a dense silica core with polymerization degrees ranging from 15 to 50, surrounded by a lower-density shell of organic-substituted siloxane units.

The synthesis of methyl vinyl silicone resins involves co-hydrolysis and polycondensation reactions between monofunctional and tetrafunctional silane precursors. Water glass serves as a tetrafunctional precursor, while hexamethyldisiloxane provides monofunctional units in optimized synthetic protocols. Research demonstrates that reaction temperatures of 30-40°C and reaction times of thirty minutes yield optimal molecular weight distributions and structural characteristics. Concentrated hydrochloric acid functions as the most effective catalyst among tested systems, promoting controlled hydrolysis and condensation reactions.

The molecular architecture of methyl vinyl silicone resins creates unique property profiles that distinguish them from linear siloxanes. The spherical geometry with Q-unit cores provides dimensional stability and thermal resistance, while M-unit shells contribute to processability and compatibility with other materials. Vinyl functionality distributed throughout the structure enables crosslinking reactions that further enhance mechanical properties and chemical resistance. This combination results in materials suitable for demanding applications including high-temperature elastomers and protective coatings.

Scale-up considerations for methyl vinyl silicone resin synthesis require careful attention to reaction parameters and feeding sequences. Large-scale experiments spanning 420-1680 milliliters demonstrate that catalyst addition followed by water glass introduction, with subsequent addition of hexamethyldisiloxane-ethanol mixtures, yields maximum resin production. This feeding order minimizes side reactions and promotes controlled molecular weight development. The resulting resins exhibit monomodal molecular weight distributions with polydispersity indices suitable for commercial applications.

Research Objectives and Scientific Relevance

Contemporary research objectives in this compound chemistry focus on developing advanced materials with tailored properties for emerging technological applications. Primary research directions include optimization of synthesis methodologies to achieve precise molecular weight control and functionality distribution. Scientists investigate structure-property relationships to understand how molecular architecture influences macroscopic behavior, enabling rational design of materials for specific applications. These investigations encompass both fundamental understanding of silicon-carbon and silicon-oxygen bonding as well as practical optimization of processing parameters.

Interfacial phenomena constitute a critical research area, particularly regarding the interaction between vinyl-functionalized silicates and polymer matrices. Studies demonstrate that surface modification of silica nanoparticles with vinyltriethoxysilane significantly improves dispersion in nitrile rubber, with grafting ratios reaching eighty-nine percent. This research direction addresses fundamental questions about filler-matrix interactions while developing practical solutions for nanocomposite materials. The bound rubber content increases approximately twofold through vinyl silane grafting, indicating strong chemical bonding between filler and matrix phases.

Environmental considerations drive research toward low volatile organic compound emission formulations and sustainable synthesis pathways. Vinyltriethoxysilane represents an environmentally friendly coupling agent with reduced emission profiles compared to traditional alternatives. Research demonstrates that vinyl-functionalized systems achieve superior mechanical properties while maintaining environmental compliance, addressing industrial needs for sustainable materials solutions. This research direction aligns with global initiatives for green chemistry and sustainable manufacturing practices.

Advanced characterization techniques enable detailed investigation of molecular structure and property relationships in vinyl-functionalized silicate systems. X-ray photoelectron spectroscopy, thermogravimetric analysis, and Fourier transform infrared spectroscopy provide complementary information about chemical bonding and thermal behavior. High-resolution transmission electron microscopy reveals morphological details critical for understanding performance characteristics. These analytical approaches support fundamental research while enabling quality control for commercial applications.

The scientific relevance of this compound research extends across multiple disciplines including materials science, polymer chemistry, and nanotechnology. These compounds serve as model systems for understanding organosilicon chemistry while providing practical solutions for advanced materials challenges. Research outcomes contribute to theoretical understanding of silicon chemistry while addressing practical needs in electronics, aerospace, and biomedical applications.

Properties

CAS No. |

104199-38-4 |

|---|---|

Molecular Formula |

C22H56O6Si5 |

Molecular Weight |

557.109 |

IUPAC Name |

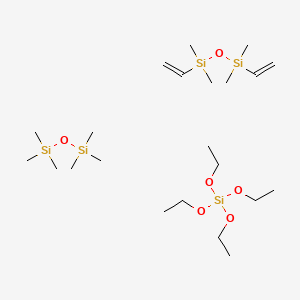

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane;tetraethyl silicate;trimethyl(trimethylsilyloxy)silane |

InChI |

InChI=1S/C8H20O4Si.C8H18OSi2.C6H18OSi2/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-7-10(3,4)9-11(5,6)8-2;1-8(2,3)7-9(4,5)6/h5-8H2,1-4H3;7-8H,1-2H2,3-6H3;1-6H3 |

InChI Key |

UYUBIDXHZUCAFO-UHFFFAOYSA-N |

SMILES |

CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)O[Si](C)(C)C.C[Si](C)(C=C)O[Si](C)(C)C=C |

Synonyms |

Silicic acid (H4SiO4), tetraethyl ester, hydrolysis products with 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane and hexamethyldisiloxane |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethylsiloxysilicate

- Structural Differences: Trimethylsiloxysilicate features methyl groups attached to the siloxy moieties, whereas Vinyltrimethylsilyloxy silicate incorporates vinyl-terminated trimethylsilyl groups.

- Physical Properties : Both compounds are amorphous solids with negligible water solubility. Trimethylsiloxysilicate exhibits particle sizes predominantly >125 µm, with <0.83% below this threshold .

- Applications : Trimethylsiloxysilicate is widely used in personal care products (e.g., foundations, sunscreens) as a texturizing agent, while this compound’s vinyl groups may enhance adhesion in polymer composites .

Trifluoropropyldimethyl/Trimethylsiloxysilicate

- Structural Differences : This compound substitutes some methyl groups with trifluoropropyl groups, introducing fluorine’s electronegativity and chemical resistance.

- Functional Impact : Fluorine substitution increases hydrophobicity and stability under harsh chemical environments compared to this compound. However, the vinyl group in the latter offers reactive sites for covalent bonding in coatings .

Tetraethyl Silicate (Ethyl Silicate)

- Structural Differences : Tetraethyl silicate is an orthosilicate (Si(OCH₂CH₃)₄), lacking the silica backbone modification seen in this compound.

- Reactivity and Applications : Tetraethyl silicate hydrolyzes readily to form silica gels, used in sol-gel processes and ceramics. In contrast, this compound’s modified surface reduces reactivity, favoring applications requiring inertness, such as fillers in elastomers .

Vinyltrimethoxysilane

- It is used to enhance interfacial adhesion in composites, similar to this compound’s role in coatings.

- Key Distinction: VTS acts as a molecular bridge between organic and inorganic phases, whereas this compound modifies the silica surface itself, offering bulk property enhancements like reduced water uptake .

Hydrophobicity and Water Affinity

- Trimethylsilyl-modified silicates exhibit reduced water vapor affinity due to hydrophobic methyl groups. Fuji et al. (1997) demonstrated that surface loading with trimethylsilyl groups decreases water adsorption by >50% compared to unmodified silica .

- This compound likely surpasses this performance due to the steric hindrance and hydrophobicity of the bulkier vinyltrimethylsilyl group.

Particle Size and Handling

- Silica dimethyl silylate (analogous to this compound) has >99% of particles >125 µm, minimizing inhalation risks in industrial handling .

- Wacker-Chemie GmbH’s analysis confirms that pyrogenic silicas under technical conditions maintain stable particle distributions, critical for consistent performance in composites .

Comparative Data Table

| Property | This compound | Trimethylsiloxysilicate | Trifluoropropyldimethyl/Trimethylsiloxysilicate | Tetraethyl Silicate |

|---|---|---|---|---|

| Water Solubility | <10⁻⁶ g/L | <10⁻⁶ g/L | <10⁻⁶ g/L | Reacts with water |

| Key Substituent | Vinyltrimethylsilyloxy | Methyl | Trifluoropropyl | Ethoxy |

| Particle Size (µm) | >125 (majority) | >125 (majority) | >125 (majority) | N/A |

| Applications | Coatings, composites | Cosmetics, textiles | Chemical-resistant coatings | Sol-gel processes |

Preparation Methods

Monomer Selection and Stoichiometry

Vinyltrimethylsilyloxy silicate is synthesized via hydrolysis of vinyltrimethoxysilane (VTMS) alongside co-monomers such as tetraethoxysilane (TEOS) or methyltrimethoxysilane (MTMS). The molar ratio of VTMS to co-monomers determines the degree of vinyl functionalization in the final silicate network. For example, a 1:2 ratio of VTMS to TEOS yields a silicate with 33% vinyl groups, balancing reactivity and structural stability.

Acid-Catalyzed Hydrolysis

The reaction employs strong acids (e.g., HCl or H₂SO₄) at concentrations of 0.01–50% relative to monomer mass. In a representative procedure, 240 g VTMS and 46.9 g aminomethylphenyldimethoxysilane are mixed with 20 g concentrated HCl. Water (38 g) is added dropwise at 60°C over 25 minutes, followed by 3 hours of stirring. Acidic conditions promote rapid hydrolysis of methoxy groups, forming silanol intermediates that undergo condensation.

End-Capping for Molecular Weight Control

End-capping agents like hexamethyldisiloxane (HMDS) terminate growing silicate chains, limiting molecular weight. A formulation with 28 g HMDS per 240 g VTMS reduces viscosity from 1,200 cP to 450 cP while maintaining thermal stability up to 300°C.

Silane Esterification Using Silicon Tetrachloride

Reaction with Vinyltrimethylsilanol

An alternative route involves reacting silicon tetrachloride (SiCl₄) with vinyltrimethylsilanol under vacuum (0.01–0.05 MPa). Active metal catalysts (e.g., Cu or Zn powder at 0.1–0.8% wt) accelerate esterification:

Yields reach 91% when using 95% pure SiCl₄ and a 1.5:1 silanol-to-SiCl₄ molar ratio.

Purification and Byproduct Management

Gaseous HCl is neutralized via absorption in water, while unreacted silanol is removed by vacuum distillation (160–180°C). Activated carbon decolorization followed by fractional distillation yields 99% pure product.

Comparative Analysis of Synthesis Methods

Process Optimization Challenges

Gelation Prevention

Excessive water addition during hydrolysis leads to premature gelation. Limiting water to 1–100% of monomer mass and maintaining pH < 2 mitigates this risk.

Thermal Stability Enhancement

Post-synthesis annealing at 180°C under vacuum (0–760 mmHg) removes residual low-boiling siloxanes, increasing thermal decomposition onset to 320°C.

Industrial-Scale Considerations

Large batches (≥500 L) require incremental reagent addition to manage exothermic reactions. Continuous flow systems with in-line pH monitoring improve reproducibility, reducing batch-to-batch viscosity variations to ±5% .

Q & A

Q. Table 1: Key Structural Features Identified via Spectroscopy

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| FTIR | 1050–1100 cm⁻¹ | Si-O-Si network |

| ²⁹Si NMR | -65 ppm (T³) | Vinylsilane units |

| XPS | Si 2p (103.5 eV) | Oxidized silicon |

Q. Table 2: Factorial Design for Synthesis Optimization

| Factor | Low Level | High Level | Significant Effect (p < 0.05) |

|---|---|---|---|

| Temperature | 70°C | 90°C | Yes (p = 0.02) |

| Catalyst | 0.1 M | 0.3 M | No (p = 0.15) |

| Precursor Ratio | 1:1 | 1:2 | Yes (p = 0.01) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.